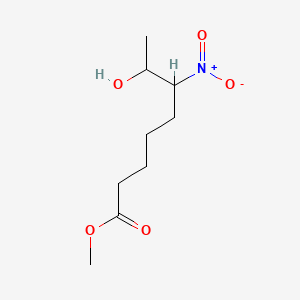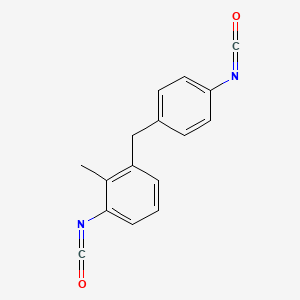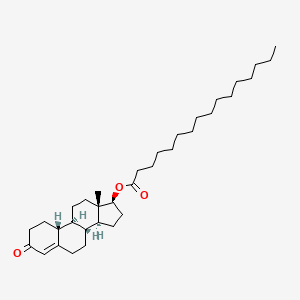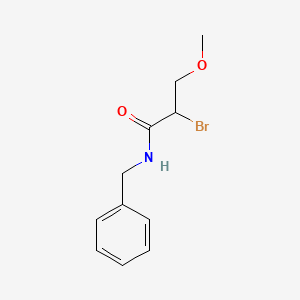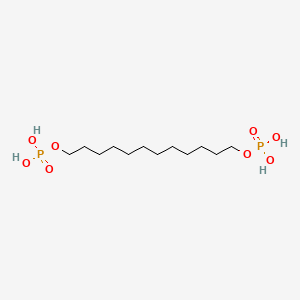
Einecs 290-805-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:
Harvesting: The plant is harvested when it reaches full bloom.
Drying: The harvested plant material is dried to reduce moisture content.
Steam Distillation: The dried plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.
Condensation: The vaporized compounds are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .
化学反応の分析
Types of Reactions
Mentha arvensis extract undergoes various chemical reactions, including:
Oxidation: The menthol in the extract can be oxidized to menthone.
Reduction: Menthone can be reduced back to menthol.
Substitution: The hydroxyl group in menthol can be substituted with other functional groups to produce derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Menthone: Produced by the oxidation of menthol.
Menthol Derivatives: Various derivatives can be synthesized through substitution reactions.
科学的研究の応用
Mentha arvensis extract has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.
Industry: Employed in the production of flavorings, fragrances, and cosmetics.
作用機序
The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:
類似化合物との比較
Mentha arvensis extract can be compared with other similar compounds such as:
Mentha piperita (Peppermint) Extract: Contains higher menthol content and is commonly used in similar applications.
Mentha spicata (Spearmint) Extract: Contains carvone as the major component, providing a different flavor profile.
Eucalyptus Oil: Contains eucalyptol, which has similar cooling and antimicrobial properties.
Mentha arvensis extract is unique due to its specific composition of menthol and other terpenes, making it a versatile compound in various applications.
特性
CAS番号 |
90247-37-3 |
|---|---|
分子式 |
C12H28O8P2 |
分子量 |
362.29 g/mol |
IUPAC名 |
12-phosphonooxydodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) |
InChIキー |
MGYRDKQKDZZPJO-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


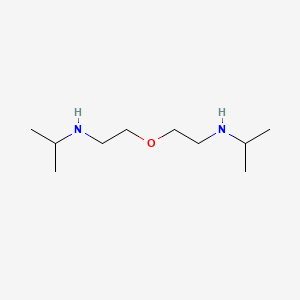
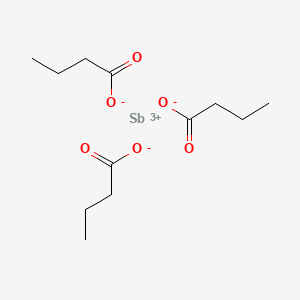
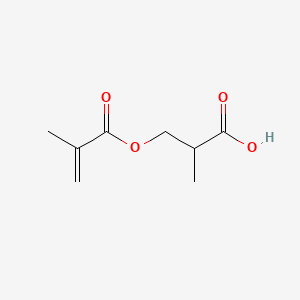
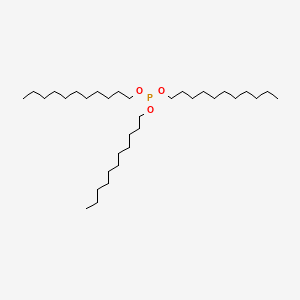
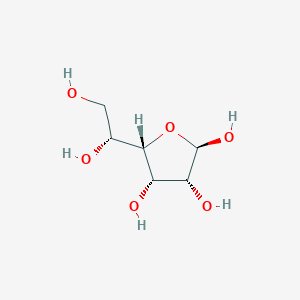
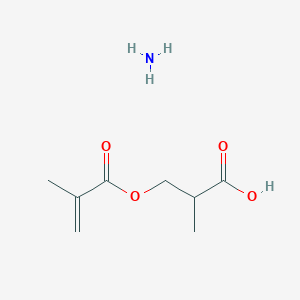
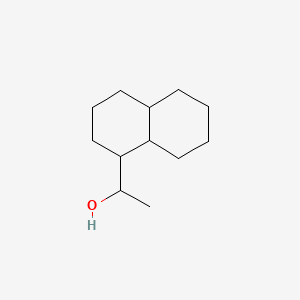
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
